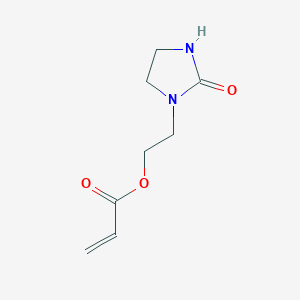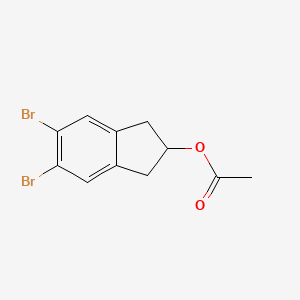
5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5,6-Dibromo-2,3-dihydro-1H-inden-2-yl acetate consists of an indene core with two bromine atoms at positions 5 and 6, and an acetate group attached to position 2. The arrangement of atoms and bonds can be visualized using molecular modeling software or crystallographic data .
Aplicaciones Científicas De Investigación
Cytotoxic Agents in Cancer Research
A study by Modi et al. (2011) synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide from isatin and 5,7-dibromoisatin. These compounds showed significant cytotoxic activity against the MCF-7 breast cancer cell line. The most active compound demonstrated higher selectivity towards MCF-7, suggesting its potential as a lead for cancer treatment development (Modi et al., 2011).
Anti-Inflammatory and Analgesic Agents
Sharma and Ray (2007) synthesized amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid. These compounds exhibited significant anti-inflammatory and analgesic activity without the gastrointestinal toxicity common in NSAIDs. They also demonstrated antipyretic and anti-arthritic potential (Sharma & Ray, 2007).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) reported the synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivatives. These compounds showed promising antioxidant and antihyperglycemic activities, indicating their potential therapeutic use (Kenchappa et al., 2017).
Applications in Organic Solar Cells
Ali et al. (2020) designed molecules based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene for use in organic solar cells. These molecules showed enhanced photovoltaic properties, suggesting their potential in renewable energy technologies (Ali et al., 2020).
Synthesis of Novel Compounds
Prashad et al. (2006) described the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, showcasing the versatility of these compounds in chemical synthesis (Prashad et al., 2006).
Propiedades
IUPAC Name |
(5,6-dibromo-2,3-dihydro-1H-inden-2-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O2/c1-6(14)15-9-2-7-4-10(12)11(13)5-8(7)3-9/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDULVOORVYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC(=C(C=C2C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



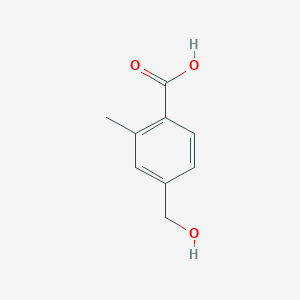

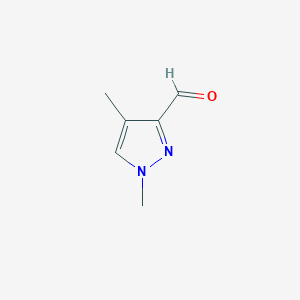
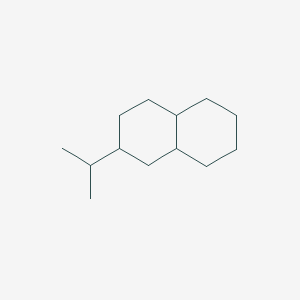
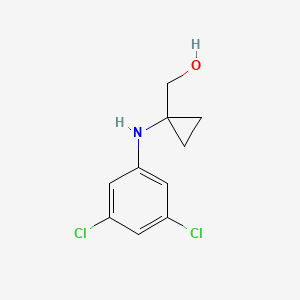
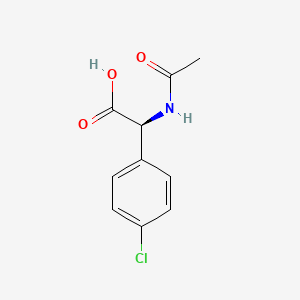
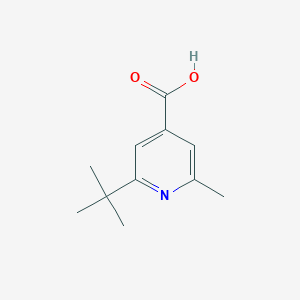
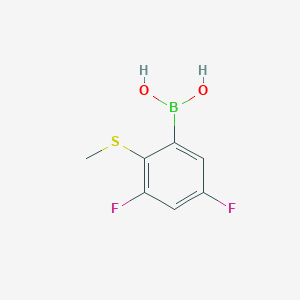


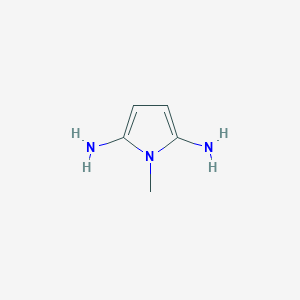
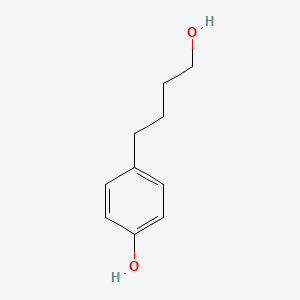
![Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B3289954.png)
